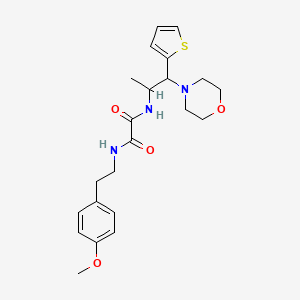
N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide, commonly known as MOR-14, is a synthetic compound that has gained significant attention in the field of neuroscience and pharmacology. It is a selective agonist for the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioid drugs. MOR-14 has been synthesized using a variety of methods and has shown promising results in scientific research applications.
Mécanisme D'action
MOR-14 binds selectively to the μ-opioid receptor and activates it, leading to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
MOR-14 has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have other physiological effects, including the modulation of gastrointestinal motility and the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MOR-14 has several advantages for use in lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, like all opioid drugs, MOR-14 has limitations and potential risks associated with its use. It can lead to the development of tolerance and dependence, and its use must be carefully monitored.
Orientations Futures
There are several future directions for research involving MOR-14. One area of interest is the development of new and more selective agonists for the μ-opioid receptor. Another area of interest is the study of the downstream signaling pathways activated by the receptor, which could lead to the development of new drugs for pain management. Additionally, the use of MOR-14 in combination with other drugs or therapies could lead to new treatment options for pain and other conditions.
Méthodes De Synthèse
MOR-14 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. The most common method involves coupling the appropriate amine and acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting oxalamide is then deprotected to yield MOR-14.
Applications De Recherche Scientifique
MOR-14 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain management. It has been shown to be a potent and selective agonist for the μ-opioid receptor, with high affinity and efficacy. MOR-14 has been used to study the mechanism of action of the μ-opioid receptor and its downstream signaling pathways.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16(20(19-4-3-15-30-19)25-11-13-29-14-12-25)24-22(27)21(26)23-10-9-17-5-7-18(28-2)8-6-17/h3-8,15-16,20H,9-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQNVQJWOGESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


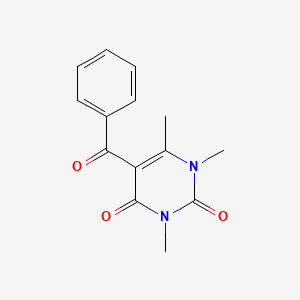

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)

![N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2616255.png)
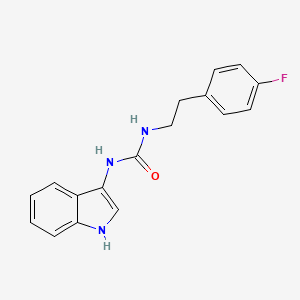
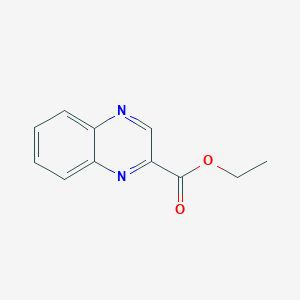
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616262.png)
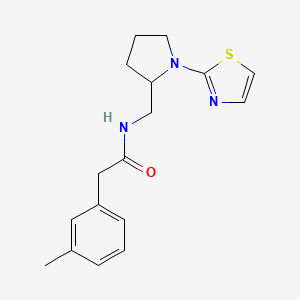

![1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2616265.png)
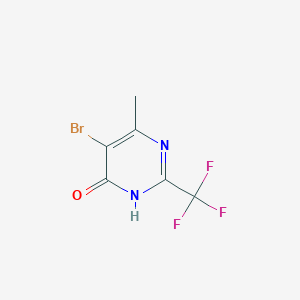
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2616268.png)